molecular formula C7H13NO3 B3236374 2-(4-Methylmorpholin-3-yl)acetic acid CAS No. 1368183-53-2

2-(4-Methylmorpholin-3-yl)acetic acid

Cat. No.: B3236374
CAS No.: 1368183-53-2
M. Wt: 159.18
InChI Key: VWXDWBDQLMHVRX-UHFFFAOYSA-N
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Description

2-(4-Methylmorpholin-3-yl)acetic acid is a chemical compound with the molecular formula C7H13NO3 It is a derivative of morpholine, a heterocyclic amine, and features a methyl group at the 4-position and an acetic acid moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylmorpholin-3-yl)acetic acid typically involves the reaction of morpholine derivatives with acetic acid or its derivatives. One common method includes the alkylation of morpholine with methyl iodide, followed by the introduction of the acetic acid group through a nucleophilic substitution reaction. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. The final product is typically purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylmorpholin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium perm

Properties

IUPAC Name

2-(4-methylmorpholin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-8-2-3-11-5-6(8)4-7(9)10/h6H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXDWBDQLMHVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methylmorpholin-3-yl)acetic acid
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2-(4-Methylmorpholin-3-yl)acetic acid
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2-(4-Methylmorpholin-3-yl)acetic acid
Reactant of Route 6
2-(4-Methylmorpholin-3-yl)acetic acid

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